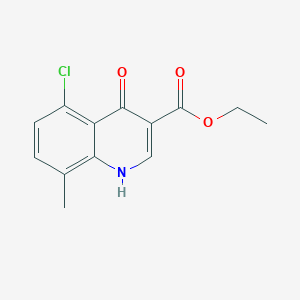
Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the ethyl ester, chloro, and methyl groups, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 8-methylquinoline, which is then chlorinated to introduce the chloro group at the 5-position. The subsequent steps involve the formation of the 4-oxo group and the esterification to introduce the ethyl carboxylate group.
Chlorination: The 8-methylquinoline is chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to obtain 5-chloro-8-methylquinoline.
Oxidation: The chlorinated product is then oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the 4-oxo group.
Esterification: Finally, the carboxylation and esterification steps are carried out using ethyl chloroformate (C3H5ClO2) in the presence of a base like triethylamine (Et3N) to yield this compound.
Actividad Biológica
Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 351893-53-2) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current knowledge regarding its biological activity, synthesizing findings from various studies and highlighting key data.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Streptococcus pneumoniae | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle regulators.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:
- Cell Viability Reduction: Decreased by 50% at a concentration of 20 µM.
- Apoptotic Induction: Increased levels of cleaved caspase-3 were observed, indicating apoptosis .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:
- DNA Gyrase Inhibition: Similar compounds have shown efficacy as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication .
- Cell Cycle Arrest: The compound has been reported to cause G2/M phase arrest in cancer cells, leading to reduced proliferation .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, related compounds have exhibited favorable profiles. Studies suggest good oral bioavailability and moderate plasma protein binding, which are essential for therapeutic efficacy . Toxicological assessments indicate that at therapeutic doses, the compound displays low toxicity in mammalian systems.
Table 2: Pharmacokinetic Parameters (Related Compounds)
Propiedades
IUPAC Name |
ethyl 5-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKGYGUNJMKMLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346518 |
Source


|
| Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351893-52-2 |
Source


|
| Record name | Ethyl 5-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














